molecular formula C25H26BrNO4 B11647829 Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11647829
M. Wt: 484.4 g/mol
InChI Key: LXIVIASIJDPKEO-UHFFFAOYSA-N
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Description

Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class This compound is characterized by its complex structure, which includes a bromophenyl group, a phenyl group, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular calcium levels. This modulation can influence various physiological processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

    Felodipine: Another calcium channel blocker with structural similarities.

Uniqueness

Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H26BrNO4

Molecular Weight

484.4 g/mol

IUPAC Name

diethyl 4-(4-bromophenyl)-2,6-dimethyl-1-phenyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26BrNO4/c1-5-30-24(28)21-16(3)27(20-10-8-7-9-11-20)17(4)22(25(29)31-6-2)23(21)18-12-14-19(26)15-13-18/h7-15,23H,5-6H2,1-4H3

InChI Key

LXIVIASIJDPKEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=C(C=C2)Br)C(=O)OCC)C)C3=CC=CC=C3)C

Origin of Product

United States

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